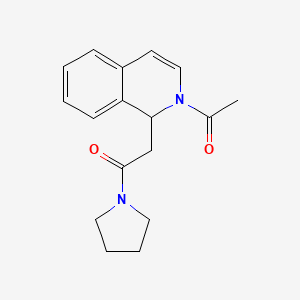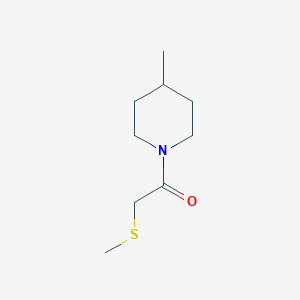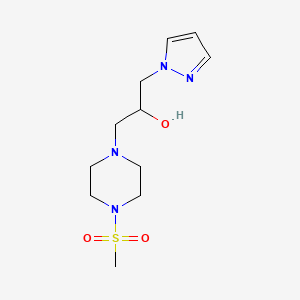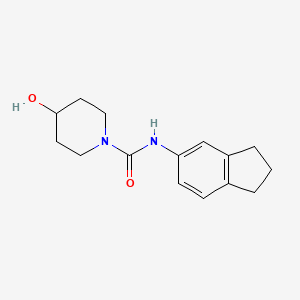
2H-chromen-3-yl-(2,6-dimethylmorpholin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-chromen-3-yl-(2,6-dimethylmorpholin-4-yl)methanone, also known as DMCM, is a synthetic compound that belongs to the benzodiazepine class of drugs. It is widely used in scientific research to study the mechanisms of action of benzodiazepines and their effects on the brain and behavior.
Aplicaciones Científicas De Investigación
2H-chromen-3-yl-(2,6-dimethylmorpholin-4-yl)methanone is commonly used in scientific research to study the mechanisms of action of benzodiazepines and their effects on the brain and behavior. It is often used as a reference compound in studies that aim to understand the structure-activity relationship of benzodiazepines. 2H-chromen-3-yl-(2,6-dimethylmorpholin-4-yl)methanone is also used to investigate the role of benzodiazepine receptors in the regulation of anxiety, sleep, and memory.
Mecanismo De Acción
2H-chromen-3-yl-(2,6-dimethylmorpholin-4-yl)methanone acts as a positive allosteric modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. By binding to the benzodiazepine site on the GABA-A receptor, 2H-chromen-3-yl-(2,6-dimethylmorpholin-4-yl)methanone enhances the effects of GABA and increases the inhibitory tone in the brain. This leads to a reduction in anxiety, sedation, and muscle relaxation.
Biochemical and Physiological Effects
2H-chromen-3-yl-(2,6-dimethylmorpholin-4-yl)methanone has a wide range of biochemical and physiological effects on the brain and body. It has been shown to reduce anxiety and induce sedation in animal models, as well as to enhance memory consolidation and retrieval. 2H-chromen-3-yl-(2,6-dimethylmorpholin-4-yl)methanone also has muscle relaxant properties and can reduce seizure activity in certain models of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2H-chromen-3-yl-(2,6-dimethylmorpholin-4-yl)methanone is a widely used reference compound in scientific research, and its effects on the GABA-A receptor are well characterized. It is relatively easy to synthesize and purify, and its effects can be easily measured using a variety of assays. However, 2H-chromen-3-yl-(2,6-dimethylmorpholin-4-yl)methanone has some limitations for lab experiments, including its low solubility in water and its potential for non-specific binding to other proteins and receptors.
Direcciones Futuras
There are several future directions for research on 2H-chromen-3-yl-(2,6-dimethylmorpholin-4-yl)methanone and benzodiazepines. One area of interest is the development of new benzodiazepine analogs that have improved efficacy and reduced side effects. Another area of interest is the investigation of the role of benzodiazepines in the regulation of stress and anxiety, and their potential as therapeutic agents for anxiety disorders. Additionally, there is ongoing research on the molecular mechanisms of benzodiazepine action, and the development of new drugs that target specific subtypes of the GABA-A receptor.
Métodos De Síntesis
2H-chromen-3-yl-(2,6-dimethylmorpholin-4-yl)methanone can be synthesized using a variety of methods, including the reaction of 3-bromo-2H-chromen-2-one with 2,6-dimethylmorpholine in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure 2H-chromen-3-yl-(2,6-dimethylmorpholin-4-yl)methanone.
Propiedades
IUPAC Name |
2H-chromen-3-yl-(2,6-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-11-8-17(9-12(2)20-11)16(18)14-7-13-5-3-4-6-15(13)19-10-14/h3-7,11-12H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXRAMSXZXCIJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-chromen-3-yl-(2,6-dimethylmorpholin-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-bromophenyl)-1-[(2-chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7513502.png)

![6-(3,5-dimethylpyrazol-1-yl)-N-[1-(2-methylpropanoyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B7513517.png)
![1-(2,6-Dimethylphenyl)-3-[1-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B7513523.png)

![7-[(Cyclopentylamino)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7513537.png)

![5-fluoro-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B7513544.png)





![2,2-dimethyl-N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7513599.png)